molecular formula C10H9N3 B15170764 4-(2-Phenylethenyl)-2H-1,2,3-triazole CAS No. 918300-61-5

4-(2-Phenylethenyl)-2H-1,2,3-triazole

Cat. No.: B15170764
CAS No.: 918300-61-5
M. Wt: 171.20 g/mol
InChI Key: NFTJXZCGGJKWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Phenylethenyl)-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenylethenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethenyl)-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. This reaction is known for its ability to produce alkenes with high regioselectivity.

Another method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the Horner-Wadsworth-Emmons reaction, which is a variant of the Wittig reaction. This method is preferred for its efficiency and ability to produce large quantities of the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethenyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylethenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides.

Scientific Research Applications

4-(2-Phenylethenyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Phenylethenyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)-anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

4-(2-Phenylethenyl)-2H-1,2,3-triazole is unique due to its triazole ring structure combined with the phenylethenyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

918300-61-5

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

4-(2-phenylethenyl)-2H-triazole

InChI

InChI=1S/C10H9N3/c1-2-4-9(5-3-1)6-7-10-8-11-13-12-10/h1-8H,(H,11,12,13)

InChI Key

NFTJXZCGGJKWDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.